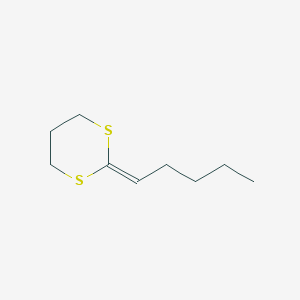

1,3-Dithiane, 2-pentylidene-

Description

Historical Evolution of 1,3-Dithiane (B146892) Chemistry: Foundations and Key Discoveries

The journey of 1,3-dithianes in organic chemistry began in the mid-20th century, with initial explorations into organosulfur compounds. solubilityofthings.com A foundational method for creating the 1,3-dithiane structure was established through the reaction of 1,3-propanedithiol (B87085) with formaldehyde. wikipedia.orgorgsyn.org This straightforward synthesis of the parent 1,3-dithiane laid the groundwork for the development of a wide array of substituted derivatives.

A pivotal moment in the history of dithiane chemistry arrived in 1965 with the seminal work of Elias J. Corey and Dieter Seebach. wikipedia.orgjk-sci.commdpi.com Their disclosure of what is now known as the Corey-Seebach reaction revolutionized the application of 1,3-dithianes in synthesis. This groundbreaking discovery demonstrated that the C-2 proton of a 1,3-dithiane could be abstracted by a strong base, such as n-butyllithium, to form a nucleophilic 2-lithio-1,3-dithiane. wikipedia.orgjk-sci.com This lithiated species, a masked acyl anion, could then react with various electrophiles, providing a novel method for carbon-carbon bond formation. jk-sci.com This development was a significant departure from the traditional electrophilic nature of the carbonyl carbon.

The subsequent hydrolysis of the resulting 2-substituted 1,3-dithiane regenerates a carbonyl group, effectively accomplishing the synthesis of ketones and other carbonyl-containing compounds. wikipedia.org The initial report in 1965 detailed the synthesis of a dicarbonyl derivative from 1,3-dithiane, showcasing the potential of this new methodology. mdpi.comencyclopedia.pub The work of Corey, who was later awarded the Nobel Prize in Chemistry in 1990 for his contributions to retrosynthetic analysis, and Seebach established a new paradigm in organic synthesis. Their research has had a lasting impact, influencing the synthesis of a vast number of natural products and complex molecules. mdpi.comencyclopedia.pub

Conceptual Framework of Umpolung Reactivity: The Corey-Seebach Paradigm and Acyl Anion Equivalents

The concept of "Umpolung," a German term for polarity inversion, is central to the utility of 1,3-dithianes in organic synthesis. organic-chemistry.org Normally, the carbonyl carbon of an aldehyde or ketone is electrophilic and reacts with nucleophiles. The Corey-Seebach reaction provides a method to reverse this inherent reactivity, transforming the carbonyl carbon into a nucleophilic species. jk-sci.comorganic-chemistry.org This is achieved by converting the aldehyde or ketone into a 1,3-dithiane, which can then be deprotonated at the C-2 position to generate a nucleophilic carbanion. jk-sci.comyoutube.com

This 2-lithio-1,3-dithiane serves as an "acyl anion equivalent," a synthetic tool that functions as a nucleophilic acyl group. wikipedia.orgacs.orgacs.org The stability of this carbanion is attributed to the presence of the two sulfur atoms, which can stabilize the adjacent negative charge. uwindsor.ca The pKa of the C-2 proton in 1,3-dithiane is approximately 31, allowing for its removal by strong bases like n-butyllithium. organic-chemistry.orgyoutube.com

The resulting lithiated 1,3-dithiane is a potent nucleophile that can participate in a wide range of carbon-carbon bond-forming reactions with various electrophiles. wikipedia.orgjk-sci.com These electrophiles include:

Alkyl halides wikipedia.org

Epoxides wikipedia.org

Ketones wikipedia.org

Acyl halides wikipedia.org

Iminium salts wikipedia.org

Aldehydes jk-sci.com

Esters organic-chemistry.org

Arenesulfonates organic-chemistry.org

Following the reaction with an electrophile, the dithiane moiety can be hydrolyzed, typically using a mercury(II) salt, to unveil the newly formed ketone. wikipedia.org This two-step process of dithiane formation and subsequent reaction and hydrolysis allows for the synthesis of a diverse array of carbonyl compounds, including ketones, β-hydroxy ketones, α-hydroxy ketones, and 1,2-diketones. wikipedia.orgjk-sci.com Notably, some of these structures are not readily accessible through traditional aldehyde reactions like the aldol (B89426) condensation. wikipedia.orgjk-sci.com

Significance of 1,3-Dithiane, 2-pentylidene- within the Broader Scope of 2-Alkylidene-1,3-Dithianes

Within the broader class of 1,3-dithiane derivatives, 2-alkylidene-1,3-dithianes, such as 1,3-Dithiane, 2-pentylidene-, represent a particularly interesting and useful subclass. These compounds, which are ketene (B1206846) dithioacetals, serve as valuable two-carbon building blocks in organic synthesis. clockss.org They can be viewed as ketene equivalents and exhibit unique reactivity patterns. clockss.orgkyoto-u.ac.jp

Research has demonstrated that 2-alkylidene-1,3-dithianes can undergo a variety of transformations. For instance, they can be involved in oxidative ring expansion reactions. The reaction of 2-alkylidene-1,3-dithianes with lead tetraacetate can lead to the formation of 3-alkyl-1,4-dithiepan-2-ones. oup.com Furthermore, the monoxides of 2-alkylidene-1,3-dithianes have been shown to act as activated alkenes in rhodium-catalyzed addition reactions with arylboronic acids. clockss.org

The specific compound, 1,3-Dithiane, 2-pentylidene-, possesses a five-carbon chain attached to the dithiane ring via a double bond. This structural feature offers distinct synthetic possibilities. The double bond introduces a site of unsaturation that can be further functionalized, while the dithiane ring retains its potential for Umpolung chemistry. The pentylidene group provides a lipophilic chain that can be strategically incorporated into target molecules. The reactivity of the exocyclic double bond, combined with the inherent properties of the dithiane core, makes 1,3-Dithiane, 2-pentylidene- and related 2-alkylidene-1,3-dithianes versatile intermediates for the synthesis of complex organic structures.

Structure

3D Structure

Properties

CAS No. |

54561-45-4 |

|---|---|

Molecular Formula |

C9H16S2 |

Molecular Weight |

188.4 g/mol |

IUPAC Name |

2-pentylidene-1,3-dithiane |

InChI |

InChI=1S/C9H16S2/c1-2-3-4-6-9-10-7-5-8-11-9/h6H,2-5,7-8H2,1H3 |

InChI Key |

DPFLBHKBGLXXOI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=C1SCCCS1 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1,3 Dithiane, 2 Pentylidene Anions

Nucleophilic Reactivity of the 2-Lithio-1,3-Dithiane Moiety with Electrophiles

The 2-lithio-1,3-dithiane anion is a versatile nucleophile that engages in reactions with a broad spectrum of electrophilic partners. Its utility in synthesis stems from its ability to act as a masked acyl anion, enabling the construction of complex carbon skeletons that would be challenging to assemble using conventional carbonyl chemistry. organic-chemistry.org

The alkylation of 2-lithio-1,3-dithianes with alkyl halides is a fundamental and widely used carbon-carbon bond-forming reaction. wikipedia.orgyoutube.com The lithiated dithiane readily participates in SN2-type reactions with primary and secondary alkyl halides to furnish 2-alkyl-1,3-dithianes. brynmawr.eduuwindsor.ca This method is highly effective for extending carbon chains. For instance, the anion of 2-methyl-1,3-dithiane has been successfully alkylated with dichloro-compounds at the more reactive allylic position. uwindsor.ca

Beyond simple alkyl halides, arenesulfonates of primary alcohols have also proven to be effective electrophiles. organic-chemistry.orgorganic-chemistry.org Benzenesulfonates react smoothly with lithiated 1,3-dithianes at room temperature, providing the corresponding 2-alkyl derivatives in high yields. organic-chemistry.org While direct reactions with aryl halides are generally not feasible under these conditions, specialized methods have been developed, as discussed in the context of palladium-catalyzed cross-coupling.

The reaction with alkyl dihalides offers a pathway to cyclic ketones. A double alkylation sequence, where the dithiane anion reacts with a dihalide, can lead to the formation of carbocyclic rings upon subsequent intramolecular cyclization and hydrolysis.

Table 1: Representative Alkylation Reactions of 2-Lithio-1,3-Dithiane

| Dithiane Derivative | Electrophile | Product after Hydrolysis | Reference |

| 2-Lithio-1,3-dithiane | Primary Alkyl Halide (R-X) | Aldehyde (R-CHO) | youtube.com |

| 2-Lithio-2-alkyl-1,3-dithiane | Primary Alkyl Halide (R'-X) | Ketone (R-CO-R') | youtube.com |

| 2-Lithio-1,3-dithiane | Primary Alkyl Benzenesulfonate | Aldehyde | organic-chemistry.org |

| 2-Lithio-2-methyl-1,3-dithiane | 1,4-Dichloro-2-butene | 3-(but-2-en-1-yl)propan-2-one | uwindsor.ca |

The reaction between 2-lithio-1,3-dithiane anions and epoxides provides a powerful method for the synthesis of β-hydroxy carbonyl compounds. scribd.comnih.gov The nucleophilic dithiane attacks one of the carbon atoms of the epoxide ring, leading to a ring-opening reaction. scribd.com This process typically occurs at the less sterically hindered carbon of the epoxide. The resulting intermediate is a lithium alkoxide, which upon aqueous workup yields a β-hydroxy dithiane. Subsequent hydrolysis of the dithiane moiety unmasks the carbonyl group, affording the final β-hydroxy aldehyde or ketone. wikipedia.orgscribd.com This strategy is advantageous as the stereochemistry of the epoxide is predictably transferred to the product. nih.gov

This reaction serves as a valuable alternative to the traditional aldol (B89426) reaction for creating the β-hydroxy carbonyl scaffold, offering different strategic possibilities for retrosynthetic analysis. nih.govyoutube.com

The addition of 2-lithio-1,3-dithianes to aldehydes and ketones is a direct and efficient route to α-hydroxy carbonyl compounds, products that are not accessible through standard aldol additions. wikipedia.orguwindsor.ca The dithiane anion adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate which, after an acidic workup, gives a 2-(1-hydroxyalkyl)-1,3-dithiane. scribd.com Hydrolysis of this adduct, often using reagents like mercury(II) oxide, reveals the α-hydroxy ketone or α-hydroxy aldehyde functionality. wikipedia.org

These reactions can exhibit high levels of diastereoselectivity, particularly when reacting with chiral aldehydes or ketones, making this a valuable tool in asymmetric synthesis. uwindsor.ca For example, the reaction of 2-lithio-1,3-dithiane with 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose proceeds with high stereoselectivity. uwindsor.ca

The nucleophilic character of 2-lithio-1,3-dithianes allows them to react with a variety of carboxylic acid derivatives and related functional groups. brynmawr.edu

Nitriles : The reaction with nitriles results in nucleophilic addition to the carbon-nitrogen triple bond. scribd.comrsc.org The initial adduct, upon workup, can yield primary aminoketene dithioacetals. rsc.org Subsequent hydrolysis of these intermediates provides access to 1,2-dicarbonyl compounds. scribd.com

Esters and Acyl Chlorides : Both esters and acyl chlorides react with lithiated dithianes to produce acyl dithianes. brynmawr.edursc.org These products are dithioacetals of 1,2-diketones. In the case of acyl chlorides, the reaction is typically vigorous and provides a direct route to the protected diketone.

Carbon Dioxide (CO₂) : Trapping the 2-lithio-1,3-dithiane anion with carbon dioxide leads to the formation of a lithium carboxylate intermediate. Acidic workup and subsequent hydrolysis of the dithiane group can yield α-keto acids. scribd.combrynmawr.edu

In a significant expansion of dithiane chemistry, palladium-catalyzed cross-coupling reactions have been developed for the arylation of 2-aryl-1,3-dithianes. brynmawr.edusemanticscholar.org This methodology utilizes the dithiane anion not as a simple nucleophile, but as a transmetalation reagent in a catalytic cycle. acs.orgacs.org The reaction typically couples a 2-aryl-1,3-dithiane with an aryl bromide. brynmawr.edu

The optimized catalytic system often employs a combination of a palladium source, such as Pd(OAc)₂, and a specialized phosphine ligand like NiXantphos. acs.org The reaction proceeds smoothly with a range of aryl bromides, including those with moderately electron-rich and electron-poor substituents, affording 2,2-diaryl-1,3-dithianes in moderate to good yields. brynmawr.eduacs.org However, the reaction shows limitations with sterically hindered aryl halides and substrates bearing strongly electron-withdrawing groups like nitro or nitrile functionalities. acs.org The resulting diaryl dithianes can be readily converted to diaryl ketones (benzophenones) or diarylmethanes, providing a novel and practical route to these important structural motifs. brynmawr.eduacs.org

Table 2: Palladium-Catalyzed Cross-Coupling of 2-Phenyl-1,3-dithiane

| Aryl Bromide Partner | Catalyst System | Product (Diaryl Dithiane) | Yield | Reference |

| Bromobenzene | 2.5% Pd(OAc)₂ / 2.5% NiXantphos | 2,2-Diphenyl-1,3-dithiane | Good | brynmawr.eduacs.org |

| 4-Bromoanisole | 2.5% Pd(OAc)₂ / 2.5% NiXantphos | 2-(4-Methoxyphenyl)-2-phenyl-1,3-dithiane | Good | brynmawr.edu |

| 4-Bromotoluene | 2.5% Pd(OAc)₂ / 2.5% NiXantphos | 2-Phenyl-2-(p-tolyl)-1,3-dithiane | Moderate to Good | brynmawr.edu |

Stereochemical Aspects of Reactions Involving 2-Substituted 1,3-Dithiane (B146892) Anions

The stereochemical outcome of reactions involving 2-substituted 1,3-dithiane anions is a critical aspect of their synthetic utility. The introduction of a substituent at the C2 position creates a stereocenter, and the configuration of the lithiated intermediate and its subsequent reactions can be influenced by several factors.

The addition of these anions to prochiral electrophiles, such as aldehydes and ketones, can proceed with a high degree of diastereoselectivity. uwindsor.ca This selectivity is often governed by steric and electronic factors, with the bulky dithiane moiety influencing the trajectory of the incoming electrophile to minimize steric interactions, as seen in Cram's rule models.

Furthermore, the stereochemistry of the dithiane itself can direct reactions. Chiral 1,3-dithiane derivatives, including those with chiral backbones or chiral sulfoxide (B87167) groups, have been employed as chiral acyl anion equivalents in asymmetric synthesis. cardiff.ac.uk For instance, the enantioselective addition of 2-carboxythioester-1,3-dithiane to nitroalkenes has been achieved using organocatalysis, yielding products with high enantiomeric excess. rsc.orgresearchgate.net

However, in some cases, the stereochemical integrity may be compromised. It has been observed that reactions of 2-lithio-1,3-dithianes with sterically hindered, optically active alkyl halides can result in complete racemization. uwindsor.ca This outcome suggests that the reaction mechanism can shift from a direct Sₙ2 displacement to one involving a single electron transfer (SET) pathway, which proceeds through radical intermediates that are not stereospecific. uwindsor.ca The choice of substrate and reaction conditions is therefore crucial for controlling the stereochemical outcome.

Diastereoselectivity in Additions to Chiral Substrates

The addition of the 2-pentylidene-1,3-dithiane anion to chiral electrophiles, such as aldehydes and ketones, is a key strategy for creating new stereocenters. The stereochemical outcome of these reactions is governed by the inherent facial bias of the chiral substrate and the steric and electronic properties of the dithiane anion. While extensive research has been conducted on the 1,3-dipolar cycloaddition of diazomethane to chiral sesquiterpene lactones to yield spiropyrazolines with high diastereoselectivity, the principles of stereocontrol are broadly applicable. researchgate.net In such reactions, the incoming nucleophile approaches the electrophilic center from the less sterically hindered face, leading to the preferential formation of one diastereomer over the other.

Control of Stereochemistry in Complex Molecular Scaffolds

The strategic use of 1,3-dithiane anions, including the 2-pentylidene derivative, is pivotal in the total synthesis of natural products where precise control of stereochemistry is paramount. researchgate.netmdpi.com The dithiane moiety acts as a robust building block that can be introduced early in a synthetic sequence and carried through multiple steps before its eventual conversion to a carbonyl group. organic-chemistry.org

In the synthesis of complex molecules, the stereochemical outcome of reactions involving dithiane anions can be influenced by various factors, including the choice of solvent, temperature, and additives. These parameters can affect the aggregation state of the organolithium reagent and the transition state geometry of the addition reaction, thereby influencing the diastereoselectivity. nih.gov The ability to predictably control the formation of stereocenters is a cornerstone of modern asymmetric synthesis, and dithiane chemistry provides a reliable tool for achieving this control. brynmawr.edu

Mechanisms of Dithiane Transformation and Deprotection

The removal of the 1,3-dithiane protecting group to regenerate the parent carbonyl compound is a crucial step in many synthetic sequences. The stability of the dithioacetal linkage under both acidic and basic conditions makes it an excellent protecting group, but its cleavage often requires specific and sometimes harsh conditions. organic-chemistry.orgorganic-chemistry.org A variety of methods have been developed for this transformation, each with its own distinct mechanism.

Hydrolytic Cleavage of Dithioacetals for Carbonyl Regeneration

Hydrolytic cleavage is a common method for the deprotection of 1,3-dithianes. A systematic investigation into the hydrolysis of 1,3-dithianes via their corresponding monosulfoxides has demonstrated this to be a high-yielding, two-step process. thieme-connect.de The first step involves the selective oxidation of one of the sulfur atoms to a sulfoxide, often using a reagent like tert-butyl hydroperoxide. thieme-connect.de

This oxidation activates the dithiane ring, making the C2 carbon more susceptible to nucleophilic attack. The subsequent step is an acid-catalyzed hydrolysis, which proceeds readily to furnish the desired carbonyl compound. thieme-connect.de The reaction mechanism likely involves the formation of a stabilized carbenium ion, which enhances the reaction rate. thieme-connect.de This method is generally applicable to a range of dithianes with varying electronic and steric properties. thieme-connect.de

| Step | Description | Typical Reagents |

| Oxidation | Selective oxidation of one sulfur atom to a sulfoxide. | tert-butyl hydroperoxide (TBHP) |

| Hydrolysis | Acid-catalyzed cleavage of the monosulfoxide to the carbonyl compound. | Acidic acetonitrile or methanol |

Photolytic Deprotection Mechanisms: Electron Transfer and Radical Cation Pathways

Photolytic methods offer a milder alternative for dithiane deprotection. The photodeprotection of 1,3-dithianes can be achieved in the presence of a sensitizer, such as a thiapyrylium salt. nih.govconicet.gov.ar The mechanism involves an initial electron transfer from the dithiane to the triplet excited state of the sensitizer, which is an extremely fast process. nih.govresearchgate.net This generates a dithiane radical cation. nih.govconicet.gov.ar

The dithiane radical cation is a key intermediate that undergoes unimolecular C-S bond cleavage to form a distonic radical cation. nih.govconicet.gov.ar Experimental and computational studies suggest that the presence of molecular oxygen is crucial for good conversion yields. nih.govconicet.gov.ar The process is thought to be driven by the superoxide anion, which is formed from the reaction of oxygen with the reduced sensitizer. nih.gov This is supported by the observation that the reaction is inhibited in the absence of oxygen or in the presence of a superoxide trap like p-benzoquinone. nih.govconicet.gov.ar

| Key Mechanistic Step | Description |

| Electron Transfer | From the dithiane to a triplet sensitizer, forming a dithiane radical cation. nih.govresearchgate.net |

| C-S Bond Cleavage | Unimolecular fragmentation of the radical cation to a distonic radical cation. nih.gov |

| Role of Oxygen | Essential for good conversion; leads to the formation of superoxide anion which drives the deprotection. nih.govconicet.gov.ar |

Oxidative Cleavage Pathways and Reagent-Specific Transformations

A wide array of oxidative reagents can effectively cleave 1,3-dithianes to regenerate the corresponding carbonyl compounds. The choice of reagent can be critical, especially in the presence of other sensitive functional groups. organic-chemistry.org

Commonly used oxidants include:

o-Iodoxybenzoic acid (IBX): This hypervalent iodine reagent provides an efficient and mild method for the deprotection of S,S-acetals under neutral conditions, often in water with the aid of β-cyclodextrin. organic-chemistry.org

Bis(trifluoroacetoxy)iodobenzene: This is another powerful hypervalent iodine reagent used for the oxidative deprotection of dithianes, particularly useful for labile substrates like alkaloids. organic-chemistry.org

Selectfluor™: This electrophilic fluorinating agent has also been developed for the cleavage of 1,3-dithianes. organic-chemistry.org

Molecular Iodine: In combination with visible light, molecular iodine can act as a photocatalyst for the cleavage of thioacetals, with oxygen as the terminal oxidant. This method proceeds with low catalyst loadings and high chemical yields. researchgate.net

The mechanisms for these oxidative cleavages vary depending on the reagent but generally involve the oxidation of the sulfur atoms, which facilitates the cleavage of the C-S bonds and the subsequent formation of the carbonyl group.

| Reagent | Conditions | Key Features |

| o-Iodoxybenzoic acid (IBX) | Neutral, aqueous, room temperature | Mild and efficient. organic-chemistry.org |

| Bis(trifluoroacetoxy)iodobenzene | Non-chromatographic purification | Ideal for labile alkaloids. organic-chemistry.org |

| Selectfluor™ | N/A | An efficient method for cleavage. organic-chemistry.org |

| Molecular Iodine / Visible Light | Photocatalytic, O₂ as terminal oxidant | Low catalyst loading, high yields. researchgate.net |

Advanced Characterization and Computational Studies of 1,3 Dithiane, 2 Pentylidene and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of 2-Substituted Dithianes

Spectroscopic methods are indispensable for confirming the molecular structure, determining the conformation, and identifying the functional groups within 2-substituted dithianes like 1,3-Dithiane (B146892), 2-pentylidene-.

NMR spectroscopy is a primary tool for the conformational analysis of cyclic systems, including the 1,3-dithiane ring. nih.govnih.gov For 2-substituted dithianes, ¹H and ¹³C NMR provide critical data on the ring's preferred conformation and the orientation of substituents.

Low-temperature NMR studies can be particularly insightful, as they can "freeze out" conformational equilibria, allowing for the characterization of individual conformers. nih.gov Furthermore, ¹³C NMR is used to confirm the carbon skeleton and the chemical environment of each carbon atom. Low-temperature ¹³C NMR has been effectively used to study the structure of reactive intermediates like 2-lithio-1,3-dithiane. researchgate.net

| Position | Proton/Carbon Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C2 | C-H (Substituted) | ~3.5 - 5.0 | ~35 - 55 |

| C4, C6 | S-CH₂ (Axial) | ~2.8 - 3.1 | ~30 - 32 |

| C4, C6 | S-CH₂ (Equatorial) | ~2.6 - 2.9 | |

| C5 | C-CH₂-C (Axial) | ~1.8 - 2.1 | ~25 - 27 |

| C5 | C-CH₂-C (Equatorial) | ~1.7 - 2.0 |

Note: Values are approximate and can vary significantly based on the substituent at C2 and the solvent used.

Mass spectrometry (MS) is crucial for determining the molecular weight of 1,3-Dithiane, 2-pentylidene- and for gaining structural information through the analysis of its fragmentation patterns under electron ionization (EI). nist.gov The mass spectra of 2-substituted 1,3-dithianes are characterized by specific fragmentation pathways.

Common fragmentation patterns include the cleavage of the substituent at the C2 position and characteristic losses of sulfur-containing fragments. researchgate.netutk.edu For the parent 1,3-dithiane, the molecular ion (M⁺) is typically observed, along with significant fragments corresponding to the loss of thioformaldehyde (B1214467) (CH₂S) or other small sulfur-containing radicals and molecules. nist.gov The fragmentation of 2-substituted dithianes is strongly dependent on the nature of the substituent. researchgate.net The pentylidene group in 1,3-Dithiane, 2-pentylidene- would be expected to undergo characteristic allylic or vinylic cleavages in addition to the fragmentation of the dithiane ring itself.

| m/z Value | Possible Fragment Structure/Loss | Significance |

|---|---|---|

| M⁺ | Molecular Ion | Confirms molecular weight. |

| [M - C₅H₉]⁺ | Loss of the pentylidene side chain radical | Indicates cleavage at the C2-substituent bond. |

| 119 | [C₄H₇S₂]⁺ | Corresponds to the dithianyl cation after loss of the substituent. |

| 74 | [C₂H₄S₂]⁺ or loss of C₃H₆ | A characteristic fragment from the dithiane ring. researchgate.net |

| 61 | [CH₂SH]⁺ | Thioformaldehyde cation, a common sulfur-containing fragment. |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. researchgate.net For 1,3-Dithiane, 2-pentylidene-, these techniques can confirm the presence of the dithiane ring, the C=C double bond of the pentylidene group, and the aliphatic C-H bonds.

The key vibrational modes for this compound include:

C-S Stretching: The carbon-sulfur bonds of the dithiane ring give rise to characteristic absorptions in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. These bands can sometimes be weak in the IR but stronger in the Raman spectrum.

C=C Stretching: The exocyclic double bond of the pentylidene group will produce a distinct stretching vibration, usually in the range of 1640-1680 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations from both the dithiane ring and the pentyl group are observed in the 2850-3000 cm⁻¹ region. Vinylic C-H stretching from the double bond may appear just above 3000 cm⁻¹.

CH₂ Bending/Scissoring: These modes for the methylene (B1212753) groups in the ring and side chain appear around 1450-1470 cm⁻¹.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique (IR/Raman) |

|---|---|---|

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Vinylic C-H Stretch | 3010 - 3095 | IR, Raman |

| C=C Stretch | 1640 - 1680 | IR, Raman (often strong) |

| CH₂ Bending | 1450 - 1470 | IR |

| C-S Stretch | 600 - 800 | IR (weak/medium), Raman (stronger) |

Computational Chemistry for Mechanistic Insights and Structure-Reactivity Relationships

Computational chemistry provides powerful tools for understanding the electronic structure, stability, and reactivity of molecules, complementing experimental data with detailed theoretical insights.

Ab initio and Density Functional Theory (DFT) methods are widely used to model the properties of sulfur-containing heterocycles. acs.orgmdpi.com For 1,3-dithiane derivatives, these calculations can accurately predict geometries, conformational energies, and vibrational frequencies. nih.gov DFT calculations have been instrumental in studying the stereoelectronic interactions that govern the stability of different conformers of the 1,3-dithiane ring. acs.org

These computational approaches are particularly valuable for investigating reaction mechanisms. For example, the deprotonation of a 2-substituted 1,3-dithiane to form the corresponding 2-lithio-1,3-dithiane anion is a key step in its synthetic application. researchgate.net DFT calculations can model the entire reaction pathway, including the structure of the transition state, to determine the activation energy. This provides insights into the kinetics and thermodynamics of the reaction. The stability of the resulting carbanion intermediate, which is crucial for its subsequent reactions with electrophiles, can also be quantified.

The stability and reactivity of the 2-dithianyl anion are central to the synthetic utility of the 1,3-dithiane moiety. Computational modeling is used to explore the factors contributing to the stability of this key intermediate. The stabilization of the negative charge at C2 is attributed to the presence of the two adjacent sulfur atoms. Theoretical studies investigate the role of various effects, including:

Inductive Effects: The electronegativity of the sulfur atoms withdraws electron density from the C2 carbon.

Polarizability: The large, polarizable sulfur atoms help to delocalize the negative charge.

Stereoelectronic Effects: The orientation of the lone pairs on the sulfur atoms relative to the carbanionic center plays a role in stability. acs.orgnih.gov

Computational models can predict the geometry of the anion, showing, for example, a preference for a pyramidal geometry at the carbanionic center. Furthermore, calculations of the anion's Highest Occupied Molecular Orbital (HOMO) provide a map of its nucleophilicity, predicting how it will react with various electrophiles. By modeling the transition states for these subsequent reactions, computational chemistry can explain and predict the regioselectivity and stereoselectivity observed in the synthetic applications of 2-substituted 1,3-dithianes.

Conformational Analysis of Dithiane Ring Systems

The 1,3-dithiane ring, a sulfur-containing six-membered heterocycle, is a fundamental building block in organic synthesis. Its conformational behavior is a critical aspect that governs its reactivity and stereochemical outcomes. Unlike its all-carbon analogue, cyclohexane, the 1,3-dithiane ring exhibits distinct conformational preferences due to the presence of two sulfur atoms. These differences arise from longer carbon-sulfur bonds (typically ~1.81 Å) and smaller C-S-C bond angles (~100°) compared to the C-C-C angles in cyclohexane, which results in a more puckered and flexible ring. acs.org

The conformational landscape of 1,3-dithiane is dominated by a chair conformation, which is significantly more stable than any other arrangement. acs.orgresearchgate.net However, the ring can also adopt higher-energy, flexible forms, including twist-boat conformations. Extensive computational studies using ab initio and density functional theory (DFT) methods have elucidated the relative energies of these conformers. acs.org

The most stable conformation is the chair form. Higher in energy are two twist conformers, the 2,5-twist and the 1,4-twist. acs.org The energy differences are significant, ensuring that at equilibrium, the vast majority of unsubstituted 1,3-dithiane molecules exist in the chair form.

Table 1. Calculated relative free energies of 1,3-dithiane conformers. Data sourced from computational studies. acs.org

Stereoelectronic effects play a crucial role in determining the geometry and stability of the 1,3-dithiane ring. Anomeric interactions, specifically the donation of electron density from a sulfur lone pair (nS) into an adjacent anti-periplanar C-H antibonding orbital (σC-H), are significant. acs.org In the chair conformer, this nS → σC-Hax interaction leads to a lengthening of the axial C-H bonds at positions C2, C4, and C6. acs.org

The introduction of a substituent at the C2 position, such as a pentylidene group (=CH(CH₂)₃CH₃), dramatically alters the conformational possibilities. The presence of an exocyclic double bond renders the C2 carbon sp²-hybridized and planar. This enforced planarity at one apex of the ring prevents the adoption of a classic chair conformation. Instead, the ring is likely to adopt a half-chair or sofa-like conformation to accommodate the trigonal planar geometry at C2 while minimizing steric strain throughout the rest of the ring.

Advanced characterization techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for experimentally studying these conformations in solution. nih.gov Vicinal coupling constants (³JHH) are particularly informative as their magnitude is related to the dihedral angle between adjacent C-H bonds, as described by the Karplus equation. rubingroup.org By measuring these coupling constants, the time-averaged conformation of the dithiane ring and the populations of different conformers can be determined. nih.gov Computational methods are often used in conjunction with NMR data to provide a more detailed picture of the conformational preferences and the underlying stereoelectronic interactions. nih.gov

Table 2. Key stereoelectronic interactions governing the conformation of the 1,3-dithiane ring.

Applications of 1,3 Dithiane, 2 Pentylidene in Complex Organic Synthesis

Total Synthesis of Natural Products and Bioactive Compounds

The strategic incorporation of the 2-pentylidene-1,3-dithiane unit into synthetic routes allows for the efficient assembly of intricate carbon skeletons found in a variety of natural products and bioactive compounds.

Strategic Use as Acyl Anion Equivalents in Carbon-Carbon Bond Formation

A cornerstone of dithiane chemistry is its function as a masked carbonyl group, enabling a polarity reversal ("umpolung") of the typical electrophilic character of the carbonyl carbon. Upon deprotonation with a strong base, such as n-butyllithium, the C2 position of a 2-substituted-1,3-dithiane becomes a potent nucleophile, effectively acting as an acyl anion equivalent. researchgate.net This nucleophilic species can then participate in carbon-carbon bond-forming reactions with a wide range of electrophiles.

In the context of 1,3-Dithiane (B146892), 2-pentylidene-, its corresponding lithiated derivative can react with electrophiles such as alkyl halides, epoxides, and other carbonyl compounds. This reactivity is crucial for the construction of complex carbon frameworks. After the desired carbon-carbon bond has been formed, the dithiane moiety can be hydrolyzed back to a carbonyl group, typically using reagents like mercury(II) chloride, to reveal the ketone functionality. This two-step process of nucleophilic attack followed by deprotection is a powerful tool for the synthesis of ketones and other carbonyl-containing molecules.

Contribution to Polyketide and Polyol Synthesis

Polyketides and polyols are classes of natural products characterized by their repeating 1,3-oxygenated patterns. The synthesis of these structures often relies on iterative strategies that build up the carbon chain while controlling stereochemistry. Dithiane-based methodologies have been instrumental in this field. uwindsor.ca Specifically, the use of silylated 1,3-dithianes allows for a one-flask, multicomponent coupling with epoxides. This process, involving a solvent-controlled Brook rearrangement, enables the stereoselective synthesis of 1,3-polyol units. uwindsor.ca

While direct examples involving 1,3-Dithiane, 2-pentylidene- are not prevalent in the literature, its application in polyketide and polyol synthesis can be envisioned. The pentylidene side chain could be part of a larger fragment that is strategically coupled to another building block using the dithiane as a linchpin. The resulting adduct could then be further elaborated to construct the characteristic polyketide or polyol backbone.

Synthesis of Specific Natural Product Fragments (e.g., Amphidinolides, FK-506 Moieties)

The utility of dithiane chemistry is prominently featured in the total synthesis of complex macrolides like the Amphidinolides and the immunosuppressant FK-506.

Amphidinolides: In synthetic studies toward Amphidinolide F, a C14–C18 fragment was prepared where a lithiated 1,3-dithiane was used for nucleophilic displacement of an iodide. nih.gov This key step highlights the role of dithianes in coupling complex fragments during a convergent synthesis. Although a different dithiane derivative was used, 1,3-Dithiane, 2-pentylidene- could be employed in a similar capacity to introduce a pentyl-containing side chain into a precursor of an Amphidinolide analogue.

FK-506: The synthesis of the immunosuppressant FK-506 has also seen the application of dithiane-based strategies. In a formal total synthesis of FK-506, the coupling of an advanced dithiane building block with a primary iodide was a noteworthy transformation. researchgate.net Furthermore, the dithioacetal moiety was introduced via the dithioacetalization of an aldehyde precursor to a key fragment of FK-506. uwindsor.ca These examples underscore the importance of dithianes in assembling the complex architecture of FK-506. The 2-pentylidene-1,3-dithiane could potentially be used to introduce variations in the side chains of FK-506 analogues for structure-activity relationship studies.

Synthesis of Functionalized Organic Molecules and Heterocycles

Beyond the total synthesis of natural products, 1,3-Dithiane, 2-pentylidene- is a precursor for a range of functionalized organic molecules and heterocyclic systems.

Generation of β-Keto Dithianes and Their Conversion to Oxygen-Containing Heterocycles

β-Keto 1,3-dithianes are versatile intermediates that can be generated through the double conjugate addition of dithiols to propargylic ketones, esters, and aldehydes. researchgate.netorganic-chemistry.org These masked 1,3-dicarbonyl systems can be subsequently converted into a variety of functionalized oxygen-containing heterocycles, which are valuable building blocks in natural product synthesis. scribd.comresearchgate.net The reaction of 1,3-propanedithiol (B87085) with an appropriate pentylidene-substituted propargylic carbonyl compound would yield a β-keto dithiane that incorporates the pentylidene moiety. This intermediate could then undergo a range of cyclization reactions to form heterocycles such as pyrans, furans, and spiroketals.

| Starting Material Class | Reagents | Intermediate | Resulting Heterocycle |

| Propargylic Ketone | 1,3-Propanedithiol, Base | β-Keto 1,3-Dithiane | Substituted Pyrans, Furans |

| Propargylic Ester | 1,3-Propanedithiol, Base | β-Keto 1,3-Dithiane | Functionalized Lactones |

| Propargylic Aldehyde | 1,3-Propanedithiol, Base | β-Keto 1,3-Dithiane | Dihydropyrans |

Preparation of 1,1-Difluoromethyl Alkanes and Orthoesters

The dithiane functionality can be transformed into other valuable functional groups.

1,1-Difluoromethyl Alkanes: Easily prepared 2-alkyl-1,3-dithiane derivatives can be reacted with reagents such as bromine trifluoride (BrF₃) to furnish the corresponding 1,1-difluoromethyl alkanes in good yields. scribd.comorganic-chemistry.org This reaction proceeds well with primary alkyl substituents. Applying this methodology to 1,3-Dithiane, 2-pentylidene- would provide a route to 1,1-difluorohexane, a compound of interest in medicinal and materials chemistry due to the unique properties conferred by the difluoromethyl group.

Orthoesters: A variety of functionalized orthoesters can be prepared under mild and green electrochemical conditions from accessible dithiane derivatives. organic-chemistry.org This method involves the anodic oxidation of dithiane carboxylic acid derivatives. While this specific transformation would require further functionalization of the 1,3-Dithiane, 2-pentylidene- starting material, it highlights the potential for converting the dithiane moiety into a versatile orthoester group, which has broad applications in the synthesis of heterocycles and other complex molecules. semanticscholar.org

| Dithiane Derivative | Reagents/Conditions | Product |

| 2-Pentylidene-1,3-dithiane | BrF₃ | 1,1-Difluorohexane |

| Dithiane Carboxylic Acid Derivative | Anodic Oxidation | Functionalized Orthoester |

Synthesis of Bicyclo[1.1.1]pentane (BCP)-Containing Analogues for Medicinal Chemistry

Bicyclo[1.1.1]pentanes (BCPs) have garnered significant interest from medicinal chemists as bioisosteres for phenyl groups, offering improved pharmacological properties such as solubility and metabolic stability. nih.gov Consequently, methods to incorporate the BCP scaffold into target molecules are in high demand. nih.gov

A general and efficient method has been developed for the synthesis of BCP-containing dithianes, which serve as precursors to BCP analogues of medicinally important diarylketones. nih.gov This method involves the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane. nih.gov A broad range of 2-aryl-1,3-dithianes, including those with heterocyclic substituents, react to produce the desired BCP-containing dithianes in good to excellent yields. nih.gov While the literature extensively covers 2-aryl-1,3-dithianes for this transformation, the direct application of "1,3-Dithiane, 2-pentylidene-" in this specific synthesis is not prominently documented. However, ketene (B1206846) dithioacetals are recognized as versatile intermediates in organic synthesis, suggesting potential for related applications. researchgate.net The established reaction with aryl-substituted dithianes proceeds via a two-electron pathway, where the deprotonated 2-aryl-1,3-dithiane anion acts as a nucleophile, adding to the strained [1.1.1]propellane. nih.gov

Formation of Spiroketals and Related Cyclic Systems

Dithiane derivatives are instrumental in the synthesis of complex oxygen-containing heterocycles. Specifically, β-keto 1,3-dithianes, which function as masked 1,3-dicarbonyl systems, can be converted into a variety of functionalized heterocycles, including those that are precursors to spiroketals. organic-chemistry.orgscribd.com These masked carbonyls can be generated through methods like the double conjugate addition of dithiols to propargylic ketones or esters. scribd.com The resulting β-keto 1,3-dithiane can then undergo further transformations. After manipulation of other parts of the molecule, deprotection of the dithiane reveals a ketone, which can then participate in an intramolecular cyclization with a suitably positioned hydroxyl group to form the spiroketal core. This strategy allows for the construction of complex natural product skeletons. scribd.com

Role in Carbonyl Homologation and Masked Functionality Strategies

The classic one-carbon homologation of carbonyl compounds is famously achieved using 1,3-dithiane itself in the Corey-Seebach reaction. britannica.com In this process, the C-2 proton of 1,3-dithiane is removed by a strong base like n-butyllithium to form a nucleophilic carbanion. youtube.com This anion then reacts with an alkyl halide (an SN2 reaction) to form a 2-alkyl-1,3-dithiane. youtube.com Subsequent hydrolysis, often using a mercury(II) salt, regenerates the carbonyl group, yielding a ketone. youtube.com If the process is repeated with the remaining C-2 proton before hydrolysis, a dialkylated dithiane is formed, which hydrolyzes to a ketone. youtube.com This foundational umpolung (reactivity inversion) strategy transforms an electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent. The specific compound "1,3-Dithiane, 2-pentylidene-," being a ketene dithioacetal, does not possess the acidic C-2 proton necessary for this type of homologation and is instead used in different applications, such as thioacetalization.

Ketene dithioacetals derived from 1,3-dicarbonyl compounds serve as effective masked synthons for these important functional groups. The compound 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490) is a prime example. organic-chemistry.org This molecule effectively masks a 1,3-dicarbonyl unit (pentane-2,4-dione) with a dithiane group. Such masked systems can be converted into a range of functionalized oxygen-containing heterocycles that are valuable in natural product synthesis. organic-chemistry.orgscribd.com The stability of the dithiane group allows for chemical modifications elsewhere in the molecule before the 1,3-dicarbonyl functionality is revealed.

One of the most practical applications of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione is its use as a stable, crystalline, and odorless equivalent of the foul-smelling 1,3-propanedithiol for the protection of carbonyl compounds. organic-chemistry.orgorganic-chemistry.org This reagent facilitates the efficient thioacetalization of a wide array of aldehydes and ketones. organic-chemistry.orgnih.gov

The reaction can be performed under various conditions, including solvent-free catalysis with concentrated hydrochloric acid or in water using a surfactant catalyst like p-dodecylbenzenesulfonic acid (DBSA). organic-chemistry.orgorganic-chemistry.org The process is highly chemoselective; under solvent-free, acid-promoted conditions, aldehydes and aliphatic ketones are readily converted to their corresponding 1,3-dithianes in high yields, while aromatic ketones react much more slowly, allowing for selective protection. organic-chemistry.org This methodology represents a significant advancement in green chemistry, offering mild conditions, high yields, and a simple workup procedure without the safety and environmental hazards associated with volatile thiols. organic-chemistry.org

Emerging Trends and Future Research Directions in 2 Substituted 1,3 Dithiane Chemistry

Development of Novel Catalytic Systems for Dithiane Synthesis and Reactivity

Recent advancements in catalysis are revolutionizing the synthesis and functionalization of 2-substituted 1,3-dithianes, moving beyond traditional stoichiometric methods. The development of novel catalytic systems is a cornerstone of this progress, offering milder reaction conditions, improved efficiency, and enhanced substrate scope.

Organocatalysis has emerged as a powerful tool for the stereoselective functionalization of dithianes. For instance, cinchona-derived bifunctional catalysts have been successfully employed in the conjugate addition of 2-carboxythioester-1,3-dithianes to nitroalkenes, affording valuable γ-nitro-β-aryl-α-keto esters with high enantioselectivity. This approach highlights the potential of organocatalysis to control stereochemistry in dithiane reactions under mild conditions.

Transition metal catalysis has also opened new avenues for dithiane reactivity. Rhodium(III)-catalyzed C(sp³)–H amidation of alkyl dithianes represents a significant breakthrough, utilizing the dithiane moiety as a directing group to achieve functionalization of otherwise unreactive C-H bonds. researchgate.net This method provides a direct route to protected β-aminoaldehyde derivatives. Furthermore, iron-catalyzed dithioacetalization of aldehydes with 2-chloro-1,3-dithiane (B1253039) offers a mild and efficient alternative to traditional methods that often require harsh conditions. researchgate.net

Brønsted acid catalysis has been ingeniously applied in the visible-light-induced intramolecular [2+2] photocycloaddition of enone dithianes. organic-chemistry.org The acid catalyst is proposed to generate a colored thionium (B1214772) ion intermediate, which can be excited by visible light, thus enabling a reaction that would otherwise require UV irradiation. organic-chemistry.org This strategy of catalytic chromophore activation is a promising area for future exploration. organic-chemistry.org

These catalytic systems are summarized in the table below:

| Catalytic System | Reaction Type | Key Advantages |

|---|---|---|

| Organocatalysis (e.g., Cinchona-derived catalysts) | Stereoselective conjugate addition | Mild conditions, high enantioselectivity |

| Transition Metal Catalysis (e.g., Rh(III), Fe) | C-H amidation, Dithioacetalization | Functionalization of unreactive bonds, mild reaction conditions |

| Brønsted Acid Catalysis | Visible-light induced photocycloaddition | Avoids harsh UV irradiation, catalytic chromophore activation |

Advanced Strategies for Asymmetric Synthesis and Stereocontrol

Achieving high levels of stereocontrol is a central theme in modern organic synthesis, and the development of advanced strategies for the asymmetric synthesis of 2-substituted 1,3-dithianes is a vibrant area of research. These strategies are crucial for the preparation of enantiomerically pure building blocks for the synthesis of pharmaceuticals and other complex chiral molecules.

Iridium-catalyzed asymmetric allylic substitution of 2-alkoxy carbonyl-1,3-dithianes has been shown to proceed with high regio- and enantioselectivity, providing a novel method for the enantioselective α-functionalization of dithianes. nih.govnih.gov The resulting chiral dithiane-containing products can be readily converted to a variety of other functionalized molecules. nih.govnih.gov

The use of chiral auxiliaries represents another powerful approach. For example, nonracemic 2-acyl-2-alkyl-1,3-dithiane 1-oxides have been used in asymmetric aldol (B89426) reactions with lithium enolates. researchgate.net The stereochemical outcome of these reactions is largely controlled by the configuration of the sulfoxide (B87167) sulfur atom, allowing for the synthesis of β-hydroxy γ-ketoesters with a high degree of stereocontrol. researchgate.net

Organocatalytic methods have also proven effective in achieving stereoselective transformations. The conjugate addition of 2-carboxythioester-1,3-dithianes to nitroalkenes, catalyzed by chiral bifunctional thiourea (B124793) derivatives, yields products with up to 92% enantiomeric excess. researchgate.net This methodology provides a metal-free approach to highly functionalized, enantiomerically enriched compounds. researchgate.net

These advanced strategies are highlighted in the following table:

| Strategy | Key Features | Example Application |

|---|---|---|

| Iridium-Catalyzed Asymmetric Allylic Substitution | High regio- and enantioselectivity | α-functionalization of 2-alkoxy carbonyl-1,3-dithianes |

| Chiral Auxiliaries (e.g., dithiane 1-oxides) | High diastereoselectivity controlled by the auxiliary | Asymmetric aldol reactions to form β-hydroxy γ-ketoesters |

| Organocatalysis | Metal-free, high enantioselectivity | Conjugate addition of dithianes to nitroalkenes |

Integration of Dithiane Methodology with Flow Chemistry and Sustainable Synthesis Initiatives

The principles of green chemistry and the adoption of continuous flow technologies are beginning to make an impact on dithiane chemistry. These approaches aim to develop more sustainable, efficient, and safer synthetic processes.

Microwave-assisted synthesis has been explored as an eco-friendly method for the production of 1,3-dithianes. This technique can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. The use of solid supports, such as bentonitic clay, can further enhance the green credentials of these reactions by acting as a recyclable catalyst and reaction medium.

Electrochemical methods offer another promising avenue for sustainable dithiane chemistry. Mild and green electrochemical conditions have been developed for the preparation of functionalized orthoesters from dithiane derivatives. researchgate.net This approach avoids the use of harsh chemical oxidants and can often be performed in environmentally benign solvents.

Flow chemistry, with its inherent advantages in terms of precise control over reaction parameters, enhanced safety, and scalability, is a particularly attractive platform for dithiane synthesis and functionalization. While specific applications to 1,3-Dithiane (B146892), 2-pentylidene- are still emerging, the broader field of flow chemistry has demonstrated its potential for a wide range of organic transformations. The integration of dithiane chemistry with continuous flow reactors could lead to highly efficient and automated synthetic sequences.

Exploration of New Reactivity Modes and Transformations Beyond Classical Umpolung

While the classical umpolung reactivity of 2-lithio-1,3-dithianes has been a cornerstone of organic synthesis, researchers are actively exploring new reactivity modes that expand the synthetic utility of the dithiane moiety.

Radical reactions involving dithianes are a growing area of interest. An oxidative coupling method for alkyne difunctionalization has been developed that proceeds through a radical coupling pathway, leading to the formation of β-ketodithianes. nih.gov This metal-catalyst-free approach provides a novel way to construct C-C and C-O bonds. nih.gov

Photocatalysis is also being harnessed to unlock new transformations of dithianes. The photoremoval of the dithiane protecting group can be achieved through an electron transfer process from the dithiane to a triplet sensitizer, generating a dithiane radical cation. acs.orgacs.org This species can then undergo fragmentation, ultimately leading to the corresponding carbonyl compound. acs.orgacs.org Furthermore, visible-light-induced [2+2] photocycloaddition of enone dithianes, facilitated by Brønsted acid catalysis, demonstrates the potential of light-driven reactions to construct complex carbocyclic frameworks. beilstein-journals.org

These emerging reactivity modes are summarized below:

| Reactivity Mode | Key Transformation | Enabling Technology |

|---|---|---|

| Radical Reactions | Oxidative coupling for alkyne difunctionalization | Metal-free conditions |

| Photocatalysis | Deprotection via radical cations | Triplet sensitizers |

| Visible-Light Photochemistry | [2+2] Cycloaddition | Brønsted acid catalysis |

Design and Synthesis of Advanced Dithiane-Derived Reagents for Specific Synthetic Challenges

The versatility of the 1,3-dithiane scaffold has inspired the design and synthesis of advanced reagents tailored for specific and challenging synthetic transformations. These "designer" dithianes often incorporate additional functionality that enables novel and efficient bond-forming reactions.

One of the most powerful concepts in this area is the use of dithianes as "linchpin" reagents in multicomponent coupling reactions. researchgate.netnih.govacs.org These protocols allow for the rapid and stereocontrolled assembly of complex molecular fragments in a single flask, significantly streamlining synthetic routes. nih.govacs.org For example, the reaction of dithiane anions with electrophiles like epoxides and vinyl epoxides can be orchestrated to construct highly functionalized intermediates for natural product synthesis. nih.govacs.org

Chiral dithiane reagents are being developed for asymmetric synthesis. Chiral N-phosphonyl imines have been shown to react with 2-lithio-1,3-dithianes to produce α-amino 1,3-dithianes with high diastereoselectivity. nih.gov This provides a valuable route to chiral α-amino aldehyde and ketone synthons. nih.gov Similarly, the use of chiral 1,3-dithiane 1,3-dioxides as chiral acyl anion equivalents has been demonstrated in the asymmetric synthesis of biologically active molecules.

The development of bifunctional dithiane reagents, which contain both a nucleophilic dithiane moiety and another reactive functional group, is another promising area. These reagents can participate in cascade reactions, allowing for the rapid construction of molecular complexity.

Q & A

What are the common synthetic methodologies for preparing 2-pentylidene-1,3-dithiane derivatives, and how do reaction conditions influence yield?

Basic Research Focus

The synthesis of 2-pentylidene-1,3-dithiane derivatives typically involves thioacetalization reactions. A key method uses 1,3-propanedithiol or its odorless equivalents (e.g., 3-[1,3]dithian-2-ylidene-pentane-2,4-dione) to react with carbonyl-containing substrates under acidic conditions . Piperidinium tetrathiotungstate has also been employed as a sulfur-transfer reagent for constructing cyclic disulfides, including 1,3-dithiane derivatives, from 1,2-dihaloalkanes with yields >70% . Reaction optimization (e.g., solvent polarity, temperature, and catalyst loading) is critical to minimize side products like oligomers.

How does the chair conformation of the 1,3-dithiane ring impact its reactivity and stereochemical outcomes in nucleophilic additions?

Basic Research Focus

X-ray crystallography reveals that the 1,3-dithiane ring adopts a chair conformation, with the C2 substituent (e.g., pentylidene) equatorially positioned to minimize steric strain . This conformation directs nucleophilic attack (e.g., by organolithium reagents) to the axial position, influencing stereoselectivity in C–C bond formation . Computational modeling (DFT) further supports that axial-electrophile interactions stabilize transition states, as seen in S-diiodine adduct isomerization studies .

What advanced strategies are used to resolve contradictions in reported mutagenic effects of 1,3-dithiane derivatives?

Advanced Research Focus

Discrepancies in mutagenicity data (e.g., Salmonella TA98/TA100 assays) require systematic validation. Researchers should:

- Replicate studies under standardized Ames test protocols .

- Control for trace impurities (e.g., via HPLC purification) .

- Compare results with structurally analogous dithianes to isolate substituent-specific effects.

For example, 2-pentylidene substituents may alter electrophilicity or metabolic activation pathways compared to simpler derivatives.

How can isotopic labeling (e.g., ¹³C) elucidate reaction mechanisms involving 1,3-dithiane derivatives?

Advanced Research Focus

¹³C-labeled 1,3-dithiane synthons enable tracking of formaldehyde anion equivalents in C–C bond-forming reactions. A two-step synthesis from ¹³C-methyl phenyl sulfoxide produces 1,3-[2-¹³C]dithiane, which is used in NMR studies to map nucleophilic addition sites and kinetic isotope effects . This approach clarifies mechanisms in dithiane-mediated carbonyl homologation.

What challenges arise in isolating axial vs. equatorial isomers of S-diiodine adducts in 1,3-dithiane systems?

Advanced Research Focus

The solvent-dependent formation of S-diiodo-1,3-dithiane isomers (axial vs. equatorial) poses challenges in isolation. Polar solvents (e.g., CHCl₃) favor equatorial adducts due to dipole stabilization, while nonpolar solvents promote axial isomers via van der Waals interactions . Techniques like low-temperature crystallization and dynamic NMR are essential for characterizing metastable isomers.

How does 1,3-dithiane function as a protecting group for carbonyl compounds, and what are optimal deprotection conditions?

Applied Research Focus

1,3-Dithiane protects aldehydes/ketones via thioacetal formation, stable under basic/neutral conditions. Deprotection methods include:

- Oxidative cleavage : Hg(II) or NBS/H₂O to regenerate carbonyls .

- Photolysis : UV irradiation in methanol for traceless removal .

- Acid hydrolysis : HCl/THF, though side reactions may occur with sensitive substrates.

What computational tools are used to predict the stability of 1,3-dithiane derivatives under varying conditions?

Advanced Research Focus

DFT calculations (e.g., B3LYP/6-31G*) model thermodynamic stability of dithiane conformers and adducts. For example, axial S–I bonds in S-diiodo-1,3-dithiane are 0.2 Å longer than equatorial bonds, correlating with lower bond dissociation energies (~15 kcal/mol difference) . MD simulations further assess solvent effects on reaction pathways.

How do steric and electronic effects of the pentylidene substituent influence thioacetalization efficiency?

Basic Research Focus

The pentylidene group enhances steric shielding of the dithiane ring, reducing side reactions (e.g., polymerization) in thioacetalization. Electron-donating alkyl chains stabilize the dithiane intermediate, improving yields by ~20% compared to aryl-substituted analogs . Kinetic studies (e.g., in situ IR) quantify rate enhancements under optimized steric bulk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.